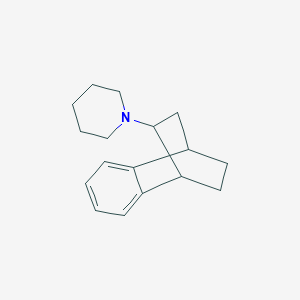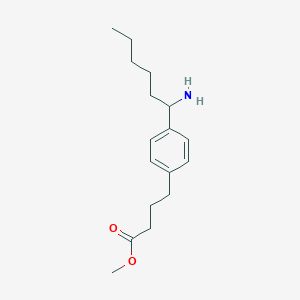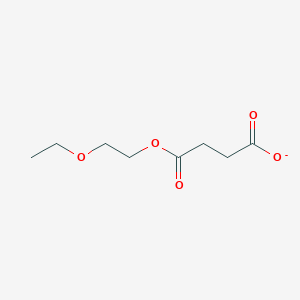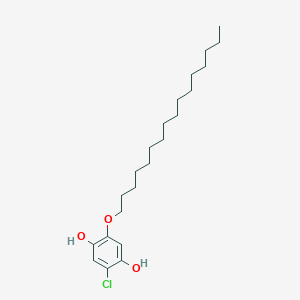
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine is a complex organic compound that belongs to the class of piperidines This compound is characterized by a unique structure that includes a tetrahydroethanonaphthalene moiety fused to a piperidine ring
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroethanonaphthalene Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydroethanonaphthalene structure.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydroethanonaphthalene intermediate.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient synthesis.
Chemical Reactions Analysis
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the tetrahydroethanonaphthalene moiety are replaced by other substituents.
Common reagents and conditions used in these reactions vary depending on the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents.
Scientific Research Applications
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1,4-ethanonaphthalene: This compound shares the tetrahydroethanonaphthalene moiety but lacks the piperidine ring.
1,4-Epoxynaphthalene, 1,2,3,4-tetrahydro-: This compound has a similar core structure but includes an epoxide group.
1-Keto-1,2,3,4-tetrahydrophenanthrene: A synthetic steroid-like compound with a different functional group arrangement.
The uniqueness of this compound lies in its combined structure of tetrahydroethanonaphthalene and piperidine, which imparts distinct chemical and biological properties.
Properties
CAS No. |
138648-45-0 |
|---|---|
Molecular Formula |
C17H23N |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
1-(9-tricyclo[6.2.2.02,7]dodeca-2,4,6-trienyl)piperidine |
InChI |
InChI=1S/C17H23N/c1-4-10-18(11-5-1)17-12-13-8-9-16(17)15-7-3-2-6-14(13)15/h2-3,6-7,13,16-17H,1,4-5,8-12H2 |
InChI Key |
HCUOWAPTUCCTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CC3CCC2C4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)

![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)




![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)



![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
